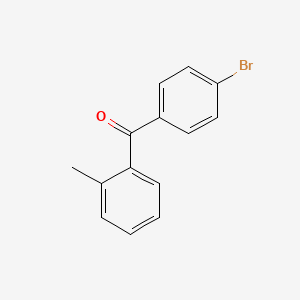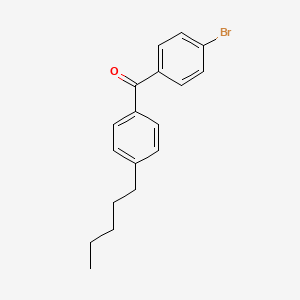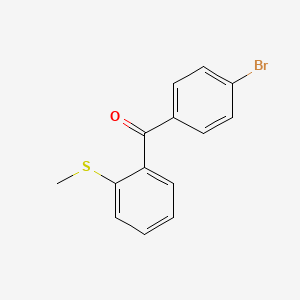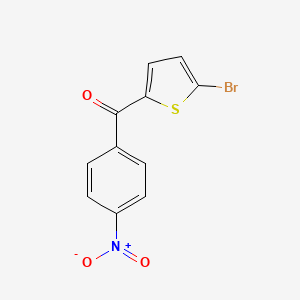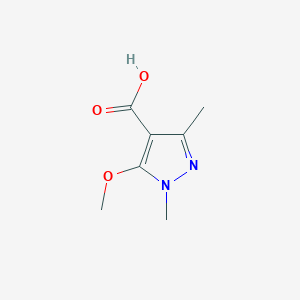
Acide 6-bromo-4-fluoro-1H-indazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position
Applications De Recherche Scientifique
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can serve as a building block for the synthesis of novel pharmaceuticals.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Indazole derivatives can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted hydrazones. For instance, the reaction of 2-bromo-4-fluorobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which upon cyclization forms the indazole core. The carboxylic acid group can then be introduced through subsequent reactions.
Another approach involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can facilitate the formation of the N-N bond in the indazole ring. This method typically involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under oxidative conditions .
Industrial Production Methods
Industrial production of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize byproducts and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce amides or esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but with an aldehyde group instead of a carboxylic acid.
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate: This ester derivative has a methyl ester group in place of the carboxylic acid.
4-Fluoro-1H-indazole-3-carboxylic acid: This compound lacks the bromine substituent but retains the indazole core and carboxylic acid group.
Uniqueness
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the carboxylic acid group provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-62-7 |
Source


|
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
